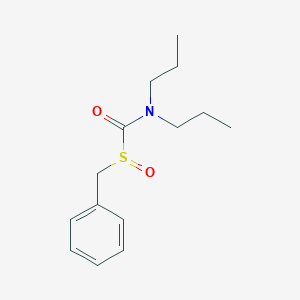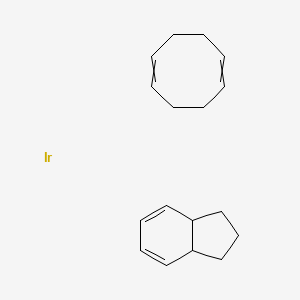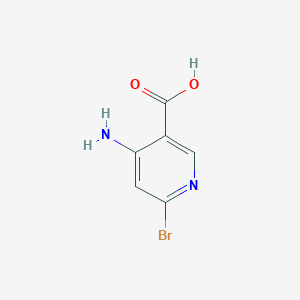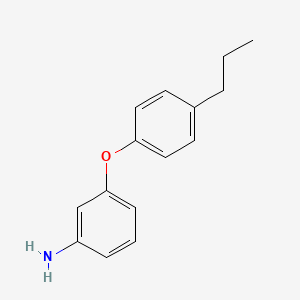
Prosulfocarb sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prosulfocarb sulfoxide is a chemical transformation product of prosulfocarb, a thiocarbamate herbicide. Prosulfocarb is widely used in agriculture to control weeds, particularly in cereal crops. The sulfoxide derivative is formed through the oxidation of prosulfocarb and is of interest due to its environmental fate and potential impacts on human health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prosulfocarb sulfoxide is typically synthesized through the oxidation of prosulfocarb. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually performed in an organic solvent at a specific temperature to ensure the complete conversion of prosulfocarb to its sulfoxide form .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Prosulfocarb sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to prosulfocarb sulfone.
Reduction: Reduction reactions can revert the sulfoxide back to the parent compound, prosulfocarb.
Substitution: The sulfoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Prosulfocarb sulfone.
Reduction: Prosulfocarb.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prosulfocarb sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on plant physiology and weed resistance.
Medicine: Explored for its potential as a lead compound in drug development due to its unique chemical properties.
Industry: Used in the development of new herbicides and pesticides with improved efficacy and environmental profiles
Mecanismo De Acción
The mechanism of action of prosulfocarb sulfoxide involves the inhibition of key enzymes in plants. It primarily targets the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid synthesis. By inhibiting this enzyme, this compound disrupts the synthesis of fatty acids, leading to the death of the weed. The compound also affects other metabolic pathways, contributing to its herbicidal activity .
Comparación Con Compuestos Similares
Prosulfocarb: The parent compound, a thiocarbamate herbicide.
Prosulfocarb sulfone: The fully oxidized form of prosulfocarb.
Other Thiocarbamates: Such as butylate and EPTC, which have similar herbicidal properties.
Comparison: Prosulfocarb sulfoxide is unique due to its intermediate oxidation state, which provides distinct chemical and biological properties compared to its parent compound and fully oxidized form. It offers a balance between efficacy and environmental impact, making it a valuable compound in herbicide development .
Propiedades
Número CAS |
51954-81-5 |
|---|---|
Fórmula molecular |
C14H21NO2S |
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
1-benzylsulfinyl-N,N-dipropylformamide |
InChI |
InChI=1S/C14H21NO2S/c1-3-10-15(11-4-2)14(16)18(17)12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 |
Clave InChI |
SRUUWJFBIOVZLU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)S(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(5-Methylfuran-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione](/img/structure/B12437095.png)




![1-Fluoro-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437115.png)


![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)
![1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
